Methylenecyclopropane

Thermochemistry Isomer stability Computational chemistry

Methylenecyclopropane (MCP) is a C4H6 hydrocarbon comprising a cyclopropane ring fused to an exocyclic methylene group. It is a colorless, easily condensed gas (boiling point 9–12 °C) used as a reagent in organic synthesis.

Molecular Formula C4H6
Molecular Weight 54.09 g/mol
CAS No. 6142-73-0
Cat. No. B1220202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenecyclopropane
CAS6142-73-0
Synonymsmethylenecyclopropane
Molecular FormulaC4H6
Molecular Weight54.09 g/mol
Structural Identifiers
SMILESC=C1CC1
InChIInChI=1S/C4H6/c1-4-2-3-4/h1-3H2
InChIKeyXSGHLZBESSREDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylenecyclopropane (CAS 6142-73-0): A Highly Strained C4H6 Building Block for Ring-Opening and Cycloaddition Chemistry


Methylenecyclopropane (MCP) is a C4H6 hydrocarbon comprising a cyclopropane ring fused to an exocyclic methylene group [1]. It is a colorless, easily condensed gas (boiling point 9–12 °C) used as a reagent in organic synthesis . The molecule is notable for its high ring strain—approximately 39.5 kcal/mol—which is 9.7 kcal/mol greater than that of methylcyclopropane, due in part to weak allylic C–H bonds (99.3 kcal/mol) [2]. This strain energy, which exceeds that of saturated cyclopropanes by >10 kcal/mol, makes MCP a uniquely reactive intermediate for ring-opening, cycloaddition, and polymerization reactions [3].

Why Generic C4H6 Isomers Cannot Substitute for Methylenecyclopropane (CAS 6142-73-0) in Research Applications


Methylenecyclopropane is one of at least seven C4H6 isomers, each with distinct thermochemical and reactivity profiles that preclude simple substitution [1]. The compound exhibits a relative enthalpy of 91.8 kJ/mol above 1,3-butadiene, placing it 41.6 kJ/mol more stable than 1-methylcyclopropene but 42.5 kJ/mol less stable than cyclobutene [1]. More critically, its strain energy (39.5 kcal/mol) is 9.7 kcal/mol higher than that of methylcyclopropane, a difference that translates into dramatically different ring-opening kinetics and product distributions [2]. In biological contexts, MCP acts as an ethylene agonist in plants, whereas its structural isomer 1-methylcyclopropene functions as a potent ethylene antagonist—a functional divergence that cannot be predicted from structural similarity alone [3]. Consequently, substitution with a generic C4H6 isomer or a less-strained cyclopropane will alter reaction thermodynamics, kinetics, or biological outcomes in ways that compromise experimental reproducibility.

Quantitative Differentiation of Methylenecyclopropane (CAS 6142-73-0) Against Closest Analogs


Thermodynamic Stability: Methylenecyclopropane vs. 1-Methylcyclopropene – 42 kJ/mol Difference

Methylenecyclopropane is thermodynamically more stable than its endocyclic isomer 1-methylcyclopropene by approximately 42 kJ/mol (10 kcal/mol) [1]. This difference arises from reduced angle strain in MCP, which contains only one sp²-hybridized carbon in the three-membered ring compared to two sp² carbons in 1-methylcyclopropene [2]. NIST computational benchmarks confirm that at 0 K, MCP has a relative enthalpy of 91.8 kJ/mol versus 133.4 kJ/mol for 1-methylcyclopropene [3].

Thermochemistry Isomer stability Computational chemistry

Strain Energy: Methylenecyclopropane vs. Methylcyclopropane – 9.7 kcal/mol Excess Strain

Methylenecyclopropane possesses a strain energy (SE) of 39.5 kcal/mol, which is 9.7 kcal/mol greater than that of methylcyclopropane (29.8 kcal/mol) [1]. This excess strain is attributed to weak allylic C–H bonds (99.3 kcal/mol) in MCP compared to strong ring C–H bonds (110.5 kcal/mol) in methylcyclopropane, rather than solely to angular strain [1]. Catalytic reductive vinylidene transfer studies further confirm that MCPs possess strain energies exceeding those of saturated cyclopropanes by >10 kcal/mol [2].

Ring strain Thermodynamics Reactivity

Electrophilic Bromination Rate: Methylenecyclopropane vs. Isobutene – 6.3 kcal/mol Less Stable Bromonium Ion

In methanol at 25 °C, the bromination of methylenecyclopropane proceeds with essentially the same rate as oligomethyl-substituted ethylenes, yet the bromonium ion intermediate derived from MCP is 6.3 kcal/mol less stable than that from isobutene [1]. This decreased stability arises from the inability of the cyclopropyl ring to effectively stabilize the positive charge, contrasting with α-cyclopropyl substituents which stabilize bromonium ions by up to 29 kcal/mol [1].

Electrophilic addition Bromination kinetics Reaction mechanism

Barrier to Double-Bond Rotation: Methylenecyclopropane vs. Styrene Derivatives – 3.7 kcal/mol Lower ΔH‡

Gas-phase kinetic studies reveal that the enthalpy of activation (ΔH‡) for geometrical isomerization of the double bond in phenyl-substituted methylenecyclopropanes is 3.7 kcal/mol lower than that of sterically non-restricted styrene derivatives [1]. This reduced barrier is attributed to strain release upon pyramidalization of the ring carbon in the orthogonal diradical transition state [1].

Physical organic chemistry Kinetics Transition state

Biological Activity Divergence: Methylenecyclopropane (Agonist) vs. 1-Methylcyclopropene (Antagonist) in Ethylene Signaling

In carnation flower senescence assays, 1-methylcyclopropene (1-MCP) acts as a potent and essentially irreversible inhibitor of ethylene responses at concentrations as low as 0.5 nl/L over 24 hours, whereas methylenecyclopropane exhibits ethylene-like agonist activity, promoting senescence [1]. This functional opposition arises despite nearly identical molecular architectures.

Plant biology Ethylene receptor Postharvest physiology

Optimal Research and Industrial Application Scenarios for Methylenecyclopropane (CAS 6142-73-0) Based on Quantitative Evidence


Synthesis of Novel Polyolefins via Ring-Opening Polymerization

The high strain energy of MCP (39.5 kcal/mol, exceeding saturated cyclopropanes by >10 kcal/mol) enables efficient ring-opening polymerization under mild conditions [1]. Organolanthanide hydride catalysts such as (Cp'₂SmH)₂ rapidly copolymerize MCP with ethylene to yield high molecular weight polyolefins with the unique microstructure {[CH₂CH₂]ₓ[CH₂CH₂C(CH₂)]ᵧ}ₙ [2]. Additionally, d⁰/fⁿ metallocenium catalysts mediate chemo- and stereoselective ring-opening-zipping-up polymerization to produce novel polyspiranes [3]. This scenario is optimal for polymer chemists seeking to introduce cyclopropyl or exomethylene functionality into polyolefin backbones—a capability not achievable with less-strained cyclopropane monomers.

Radical Cascade Reactions for Complex Carbocyclic Frameworks

The weak allylic C–H bonds (99.3 kcal/mol) and high ring strain (39.5 kcal/mol) of MCP [1] render it uniquely suited for radical cascade sequences. 1,2-Disubstituted methylenecyclopropyl bromides undergo cyclization, ring-opening, and further cyclization cascades to yield cis-fused bicyclo[3.4.0]nonanes and bicyclo[4.4.0]decanes in 67% and 41% yields, respectively [4]. This reactivity profile enables rapid generation of molecular complexity that would require multiple steps using alternative starting materials. Synthetic chemists targeting polycyclic natural product cores should prioritize MCP derivatives over saturated cyclopropanes for such transformations.

Antiviral Nucleoside Analogue Development (MCPN Scaffold)

Methylenecyclopropane serves as the foundational scaffold for a class of acyclic nucleoside analogues (MCPNs) with broad-spectrum activity against human herpesviruses [5]. Second-generation MCPNs containing 6-alkoxy or 6-alkylthio purine substitutions exhibit potent and selective inhibition of HCMV, EBV, HHV-6, and HHV-8 [5]. The most advanced clinical candidate, cyclopropavir (CPV), demonstrates good antiviral activity against multiple herpesviruses [6]. For medicinal chemistry programs targeting antiviral therapeutics, MCP represents a privileged scaffold with established SAR, whereas alternative C4H6 isomers lack this validated biological utility.

Mechanistic Studies of Electrophilic Addition to Strained Alkenes

MCP's bromonium ion intermediate is 6.3 kcal/mol less stable than that of isobutene [7], and its bromination rate correlates strongly (r² = 0.974) with calculated bromonium ion energies [7]. This well-characterized intermediate stability makes MCP an ideal model substrate for investigating the interplay between alkene strain and electrophilic addition mechanisms. Physical organic chemists studying substituent effects on bromonium ion stability should select MCP as a benchmark strained alkene with minimal steric bias and a defined computational reference point.

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